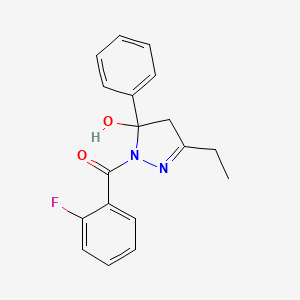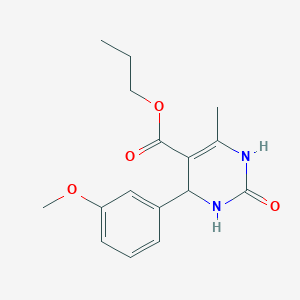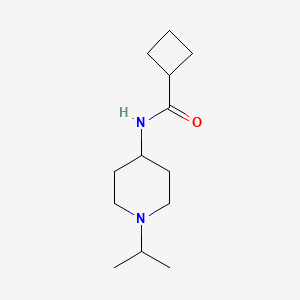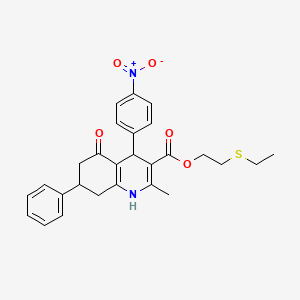
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as EF-PFP, is a chemical compound that is widely used in scientific research. This compound is a pyrazoline derivative that has shown promising results in various applications, including as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer.
Applications De Recherche Scientifique
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential as a therapeutic agent for the treatment of cancer. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Mécanisme D'action
The mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the inflammatory response and is also involved in the regulation of cell proliferation and apoptosis. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activation of NF-κB, leading to the suppression of the inflammatory response and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes it a useful tool in the study of inflammatory diseases. Additionally, 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models, making it a potential therapeutic agent for the treatment of cancer.
One of the limitations of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects.
Orientations Futures
There are several future directions for research on 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more efficient synthesis methods for 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. Another area of research is the development of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol analogs with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects. Finally, more research is needed to explore the potential therapeutic applications of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, particularly in the treatment of inflammatory diseases and cancer.
Conclusion
3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a pyrazoline derivative that has shown promising results in various scientific research applications, including as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer. The synthesis of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-fluorobenzoyl hydrazine with 3-ethyl-4,5-dihydro-1H-pyrazole-5-one in the presence of acetic acid. 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and inhibit the growth of tumors in animal models. However, more research is needed to fully understand the mechanism of action of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-fluorobenzoyl hydrazine with 3-ethyl-4,5-dihydro-1H-pyrazole-5-one in the presence of acetic acid. The reaction proceeds through a cyclization process, resulting in the formation of 3-ethyl-1-(2-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. The yield of this synthesis method is typically around 70-80%.
Propriétés
IUPAC Name |
(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-2-14-12-18(23,13-8-4-3-5-9-13)21(20-14)17(22)15-10-6-7-11-16(15)19/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJRTXNQNNACLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-ethyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(2-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-chloro-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4928367.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4928387.png)

![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4928434.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928438.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)

![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)